molecular formula C12H10Br2F3NO4 B1140249 Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 105189-44-4

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate

Cat. No.: B1140249
CAS No.: 105189-44-4
M. Wt: 449.02
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Description

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate (CAS: 105189-44-4) is a halogenated tyrosine derivative with the IUPAC name methyl 2-amino-3-[3,5-dibromo-4-(2,2,2-trifluoroacetyl)oxyphenyl]propanoate. Its molecular formula is C₁₂H₁₀Br₂F₃NO₄, featuring a 3,5-dibromo-4-hydroxyphenyl group, a trifluoroacetyl-protected amino moiety, and a methyl ester . This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules through selective functionalization .

Properties

IUPAC Name

methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2F3NO4/c1-22-10(20)8(18-11(21)12(15,16)17)4-5-2-6(13)9(19)7(14)3-5/h2-3,8,19H,4H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZAEOXFCAKKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of bromine, hydroxyl, and trifluoroacetamido groups. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core phenylpropanoate structure through a Friedel-Crafts acylation reaction.

    Hydroxylation: The hydroxyl group is introduced at the 4 position through a hydroxylation reaction using reagents such as hydrogen peroxide or a hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to remove the bromine atoms or reduce the trifluoroacetamido group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of bromine atoms can introduce various functional groups.

Scientific Research Applications

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Rings

The compound’s 3,5-dibromo-4-hydroxyphenyl group distinguishes it from fluorinated analogs. For example:

  • 3,5-Difluorophenylacetic acid (CAS: 105184-38-1, C₈H₆F₂O₂) replaces bromine with fluorine, reducing molecular weight (212.13 g/mol vs. 491.03 g/mol) and altering lipophilicity (logP: ~1.5 vs. ~3.2) .
  • 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (C₂₂H₁₉F₂N₅O₃) employs a difluorophenyl-hydroxy-acetyl group, favoring hydrogen bonding and target selectivity in kinase inhibitors, whereas the dibromo-hydroxyphenyl group may enhance metabolic stability .

Compounds with Trifluoroacetyl Protecting Groups

The trifluoroacetyl (TFA) group in the target compound contrasts with other acyl or sulfonyl protecting groups:

  • Triflusulfuron-methyl (CAS: Not explicitly listed, C₁₅H₁₄F₃N₅O₆S), a sulfonylurea herbicide, uses a trifluoroethoxy-triazine core instead of a phenylpropanoate backbone. The TFA group in the target compound enhances electrophilicity at the amino site, facilitating nucleophilic substitutions, while trifluoroethoxy groups in herbicides improve soil mobility .
  • N-(Trifluoroacetyl)-L-tyrosine methyl ester analogs lacking bromination exhibit lower steric hindrance, simplifying peptide coupling but offering reduced oxidative stability compared to the dibrominated derivative .

Data Tables

Compound Name CAS Molecular Formula Key Substituents Application Reference
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(TFA)amino]propanoate 105189-44-4 C₁₂H₁₀Br₂F₃NO₄ 3,5-dibromo-4-hydroxyphenyl, TFA Pharmaceutical intermediate
3,5-Difluorophenylacetic acid 105184-38-1 C₈H₆F₂O₂ 3,5-difluorophenyl Unknown (pharmaceutical)
Triflusulfuron-methyl - C₁₅H₁₄F₃N₅O₆S Trifluoroethoxy-triazine Herbicide
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]phenyl]-N-methyl-pyrazine-2-carboxamide - C₂₂H₁₉F₂N₅O₃ 3,5-difluorophenyl-hydroxy-acetyl Kinase inhibitor

Biological Activity

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H13Br2F3N1O4
  • Molecular Weight : 426.08 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to neutralize free radicals.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory responses and microbial growth.
  • Receptor Modulation : The trifluoroacetyl group may interact with cellular receptors, influencing signaling pathways related to inflammation and immune response.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Test Compound78.5 ± 1.582.0 ± 0.5
Ascorbic Acid85.0 ± 1.090.0 ± 1.0

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

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